Vanicoside E
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanicoside E is typically extracted from natural sources rather than synthesized chemically. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Persicaria orientalis. The plant material is dried, ground, and subjected to solvent extraction. The extract is then purified using techniques such as column chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Vanicoside E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Vanicoside E has a wide range of scientific research applications:
Mechanism of Action
Vanicoside E is compared with other phenylpropanoid sucrose esters such as Vanicoside A and Vanicoside B:
Vanicoside A: Similar in structure but has an additional acetyl group, which enhances its cytotoxicity against certain cell lines.
Vanicoside B: Lacks the additional acetyl group found in Vanicoside A, resulting in slightly different biological activities.
Uniqueness: this compound stands out due to its specific inhibition of L-Tyrosine and L-DOPA, making it particularly effective in reducing melanogenesis and exhibiting antitumor properties .
Comparison with Similar Compounds
- Vanicoside A
- Vanicoside B
- Vanicoside F
Properties
Molecular Formula |
C53H52O22 |
---|---|
Molecular Weight |
1041.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-4-hydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C53H52O22/c1-30(54)70-49-42(28-68-44(61)24-14-35-10-21-39(59)40(26-35)66-3)72-52(50(48(49)65)71-31(2)55)75-53(29-69-45(62)23-12-33-6-17-37(57)18-7-33)51(73-46(63)25-13-34-8-19-38(58)20-9-34)47(64)41(74-53)27-67-43(60)22-11-32-4-15-36(56)16-5-32/h4-26,41-42,47-52,56-59,64-65H,27-29H2,1-3H3/b22-11+,23-12+,24-14+,25-13+/t41-,42-,47-,48+,49-,50-,51+,52-,53+/m1/s1 |
InChI Key |
BVUHZOUVUWDZGR-VAHUYREMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1O)OC(=O)C)OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC |
Origin of Product |
United States |
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